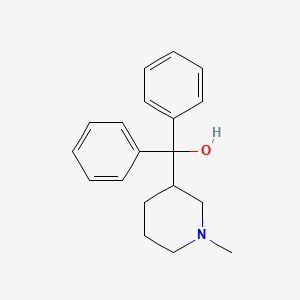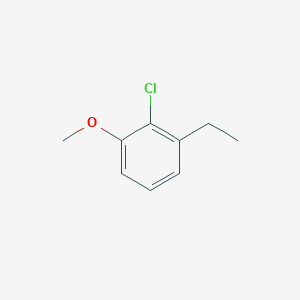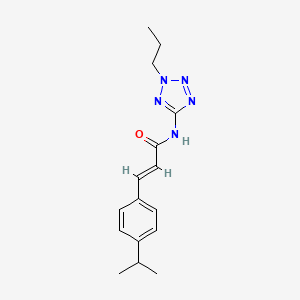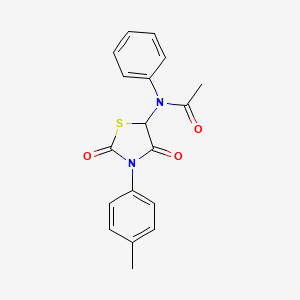
(1-Methylpiperidin-3-yl)-diphenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylpiperidin-3-yl)-diphenylmethanol is an organic compound with the molecular formula C19H23NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and diphenylmethanol, which consists of a central carbon atom bonded to two phenyl groups and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-3-yl)-diphenylmethanol typically involves the reaction of (1-Methylpiperidin-3-yl)-methanol with diphenylmethanol under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group of diphenylmethanol, followed by nucleophilic substitution with (1-Methylpiperidin-3-yl)-methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(1-Methylpiperidin-3-yl)-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (1-Methylpiperidin-3-yl)-diphenylmethanol is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the role of piperidine derivatives in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (1-Methylpiperidin-3-yl)-diphenylmethanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The diphenylmethanol moiety may contribute to the compound’s overall stability and binding affinity .
相似化合物的比较
Similar Compounds
(1-Methyl-4-piperidinyl) (diphenyl)methanol: Similar structure but with a different position of the methyl group on the piperidine ring.
(1-Methylpiperidin-3-yl)methyl: A related compound with a different functional group attached to the piperidine ring.
Uniqueness
(1-Methylpiperidin-3-yl)-diphenylmethanol is unique due to the specific positioning of the methyl group on the piperidine ring and the presence of the diphenylmethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
109933-30-4 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C19H23NO/c1-20-14-8-13-18(15-20)19(21,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,21H,8,13-15H2,1H3 |
InChI 键 |
DRVJGXWXKFWETK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
溶解度 |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)


![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)

![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)

![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)


